molecular formula C17H19N5O3 B10967140 N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10967140
M. Wt: 341.4 g/mol
InChI Key: WAQLZYPDNPRHHX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Pyridin-3-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks a pyridin-3-ylmethyl halide.

    Attachment of the 4-Nitrophenyl Group: The nitrophenyl group can be introduced via an amide bond formation reaction, typically using 4-nitrobenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinylmethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)piperazine-1-carboxamide
  • 4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
  • N-(4-aminophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Uniqueness

N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide is unique due to the combination of the nitrophenyl and pyridinylmethyl groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H19N5O3/c23-17(19-15-3-5-16(6-4-15)22(24)25)21-10-8-20(9-11-21)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2,(H,19,23)

InChI Key

WAQLZYPDNPRHHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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